1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone
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Overview
Description
1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone is an organic compound belonging to the class of phenyl ketones. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with an ethanone group at the para position. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-5-chloro-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanol.
Oxidation: 1-(3-Bromo-5-chloro-2-fluorophenyl)acetic acid.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, which have applications in electronics and optics.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a fluorine atom.
1-(3-Bromo-5-chloro-2-methylphenyl)ethanone: Similar structure but with a methyl group instead of a fluorine atom.
1-(3-Bromo-5-chloro-2-nitrophenyl)ethanone: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design and development.
Properties
IUPAC Name |
1-(3-bromo-5-chloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCRZCKICOQPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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